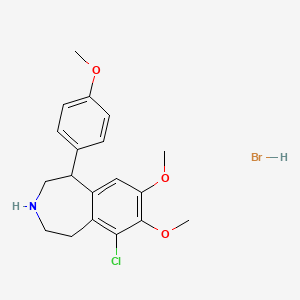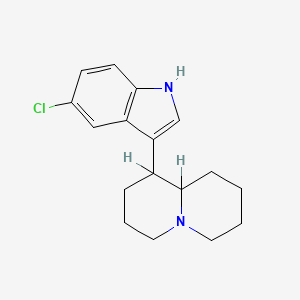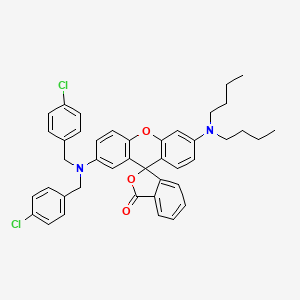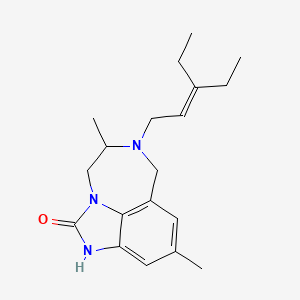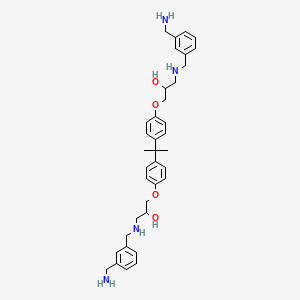
4-((4-(Dimethylamino)phenyl)iminomethyl)-N,N,N-trimethylanilinium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metil sulfato de 4-((4-(dimetilamino)fenil)iminometil)-N,N,N-trimetil anilinio es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto es conocido por su estructura química única, que incluye un grupo dimetilamino y una porción trimetil anilinio.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del metil sulfato de 4-((4-(dimetilamino)fenil)iminometil)-N,N,N-trimetil anilinio típicamente implica la reacción del 4-(dimetilamino)benzaldehído con N,N,N-trimetil anilina en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. Las condiciones de reacción a menudo incluyen un solvente como etanol o metanol, y la reacción generalmente se lleva a cabo a temperatura ambiente o ligeramente elevada.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar técnicas más avanzadas como la síntesis de flujo continuo, que permite la producción eficiente y escalable del compuesto. El uso de reactores automatizados y el control preciso de los parámetros de reacción asegura un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El metil sulfato de 4-((4-(dimetilamino)fenil)iminometil)-N,N,N-trimetil anilinio experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente la sustitución nucleofílica, donde el grupo dimetilamino se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Varios nucleófilos como haluros, aminas y tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de las correspondientes quinonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El metil sulfato de 4-((4-(dimetilamino)fenil)iminometil)-N,N,N-trimetil anilinio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Se emplea en el estudio de los mecanismos enzimáticos y como sonda para investigar vías biológicas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del metil sulfato de 4-((4-(dimetilamino)fenil)iminometil)-N,N,N-trimetil anilinio implica su interacción con varios objetivos moleculares. El compuesto puede actuar como donante o aceptor de electrones, dependiendo de las condiciones específicas de la reacción. También puede formar complejos con iones metálicos, lo que puede influir en su reactividad y actividad biológica. Las vías involucradas en su mecanismo de acción incluyen transferencia de electrones, química de coordinación y sustitución nucleofílica.
Comparación Con Compuestos Similares
Compuestos similares
4-(Dimetilamino)benzaldehído: Un precursor en la síntesis del compuesto objetivo.
N,N,N-Trimetil anilina: Otro precursor utilizado en la síntesis.
4-(Dimetilamino)fenil)metanol: Un compuesto relacionado con propiedades químicas similares.
Singularidad
El metil sulfato de 4-((4-(dimetilamino)fenil)iminometil)-N,N,N-trimetil anilinio es único debido a su combinación de un grupo dimetilamino y una porción trimetil anilinio, que le confiere propiedades químicas y físicas distintivas. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
94107-96-7 |
|---|---|
Fórmula molecular |
C18H24N3.CH3O4S C19H27N3O4S |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)phenyl]iminomethyl]phenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C18H24N3.CH4O4S/c1-20(2)17-10-8-16(9-11-17)19-14-15-6-12-18(13-7-15)21(3,4)5;1-5-6(2,3)4/h6-14H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
KOTQVWGDAGINHD-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



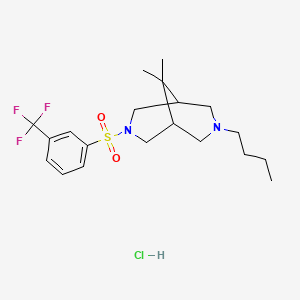
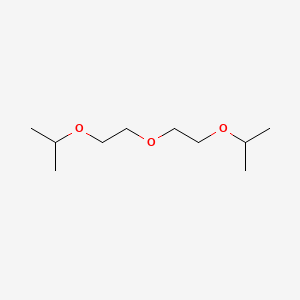

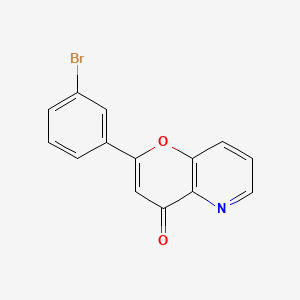
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12698728.png)
